7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include a 7-(4-methoxyphenyl) substituent and a 2-[4-(3-methylphenyl)piperazin-1-yl] group.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16-4-3-5-18(14-16)27-10-12-28(13-11-27)24-25-21-20(15-31-22(21)23(29)26-24)17-6-8-19(30-2)9-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLEEFIMOZSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The biological activity of this compound is largely attributed to its unique structural features, which facilitate interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.48 g/mol. Its structure includes a thienopyrimidine core, which is known for diverse pharmacological properties. The presence of methoxy and methyl groups enhances its lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. Studies on similar compounds have shown that they can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of DNA synthesis : This is achieved by interfering with enzymes involved in nucleotide metabolism.
- Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells.
For instance, pyrimidine derivatives have been documented to exhibit potent activity against several cancer types, including breast and lung cancers, by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Antiviral Activity
Thienopyrimidine derivatives have also been explored for their antiviral properties. The structural components of this compound suggest potential efficacy against viral infections. Compounds with similar structures have shown activity against:
- HIV : By inhibiting reverse transcriptase.
- HCV : Some derivatives demonstrated IC50 values in the low micromolar range against HCV NS5B polymerase .
Neuropharmacological Effects
The piperazine moiety present in the compound is associated with various central nervous system activities. Compounds containing piperazine rings have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating disorders such as depression and anxiety.
Structure-Activity Relationship (SAR)
The biological activities of thienopyrimidine derivatives are influenced by their structural characteristics. Key points include:
- Substitution Patterns : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances biological activity by increasing lipophilicity and receptor affinity.
- Piperazine Substituents : Variations in piperazine substituents can modulate receptor selectivity and potency.
Case Studies
- Anticancer Study : A derivative structurally related to this compound was tested against MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .
- Antiviral Activity : In vitro studies demonstrated that a related thienopyrimidine compound inhibited HCV replication with an EC50 value of 0.35 µM, showcasing its potential as an antiviral agent .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit antidepressant effects. The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar compounds can enhance neurotransmitter levels, leading to improved mood and cognitive function .
Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have been evaluated for their ability to inhibit phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cancer cell proliferation. The compound has demonstrated selectivity against certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Antiviral Activity
There is emerging evidence that compounds with a similar structure possess antiviral properties. Research has focused on their effectiveness against various viruses by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases .
Case Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and assessed their antidepressant effects in animal models. The results indicated that these compounds significantly reduced depressive-like behaviors compared to control groups, suggesting a promising therapeutic potential .
Case Study 2: Cancer Cell Proliferation Inhibition
Another study explored the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The findings revealed that these compounds inhibited the PI3K pathway, leading to reduced proliferation of cancer cells. The study highlighted the need for further investigation into dosage and long-term effects .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound’s analogs differ primarily in:
- Substituents on the thienopyrimidine core (position 7).
- Substituents on the piperazine ring (position 4).
*Estimated based on structural similarity; †Chlorine increases logP compared to methoxy; ‡Simpler substituents reduce lipophilicity.
Physicochemical Properties
- Chlorine substitution (logP 5.7) further increases hydrophobicity .
- Molecular Weight : Bulky substituents (e.g., Z250-0188’s 5-chloro-2-methylphenyl group) increase molecular weight (466.99 vs. 437), which may impact bioavailability .
- Melting Points: While data for the target compound is unavailable, analogs like 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit high melting points (241–243°C), indicative of strong crystal lattice interactions .
Key Research Findings
- Substituent Effects :
- Biological Potency: Thienopyrimidinones with 7-aryl substituents (e.g., 4-methoxyphenyl) show superior activity in kinase and phosphodiesterase inhibition assays compared to 6-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
